2-Bromo-6-hydrazinylpyridine

Overview

Description

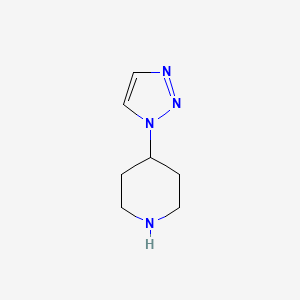

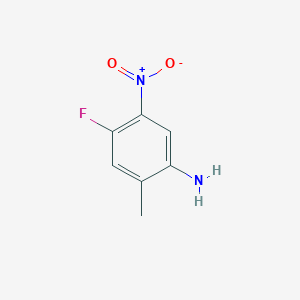

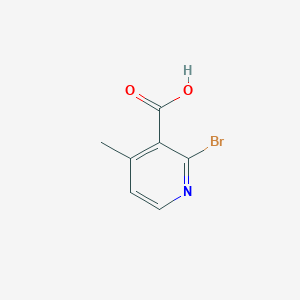

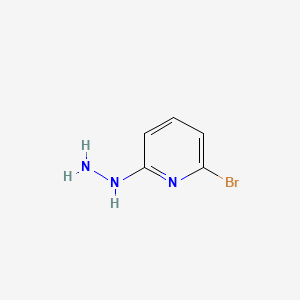

2-Bromo-6-hydrazinylpyridine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is a white to pale reddish-yellow crystal or powder .

Synthesis Analysis

The synthesis of this compound involves heating 2,6-dibromopyridine with hydrazine hydrate and 1-propanol at 80°C for 12 hours . The reaction mixture slowly separates into two layers, then homogenizes back .Molecular Structure Analysis

The molecule is essentially flat, with the greatest deviations from the average molecular planes found for N2 at 0.081 (2) Å and N5 at 0.073 (2) Å . The spatial arrangements of the hydrazino groups correspond to the low-energy conformation that has been calculated for acyl hydrazides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.03 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 186.97451 g/mol . The topological polar surface area is 50.9 Ų . It has a heavy atom count of 9 .Scientific Research Applications

Multicomponent Chemistry Applications

2-Bromo-6-hydrazinylpyridine and its derivatives, like 2-bromo-6-isocyanopyridine, have shown significant utility in multicomponent chemistry due to their optimal reagent characteristics in terms of stability and synthetic efficiency. These compounds demonstrate a good balance of nucleophilicity and leaving group capacity, facilitating the synthesis of complex molecules. For instance, 2-bromo-6-isocyanopyridine has been utilized in an efficient two-step synthesis of potent opioids such as carfentanil, highlighting its value in synthetic organic chemistry and pharmaceutical research (van der Heijden, Jong, Ruijter, & Orru, 2016).

Advanced Synthesis of Bioactive Compounds

The versatility of this compound extends to the synthesis of 2-aminopyridines, which are key structures in bioactive natural products, medicinally important compounds, and organic materials. The synthesis of 6-substituted 2-aminopyridines from 2,6-dibromopyridine has demonstrated the urgent need for flexible, efficient, and generally applicable methods for preparing such compounds. This approach has opened new avenues for the synthesis of 2-aminopyridines, essential for developing pharmaceuticals and materials science (Bolliger, Oberholzer, & Frech, 2011).

Electrocatalytic Synthesis Innovations

The electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine, in the presence of CO2, highlights an innovative application of brominated pyridines in green chemistry. This process, particularly at silver cathodes, showcases the electrocatalytic efficiency of converting halopyridines to value-added chemicals under mild conditions, offering a sustainable alternative to traditional chemical syntheses (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Liquid Crystal Synthesis

This compound derivatives are instrumental in the synthesis of novel liquid crystalline materials. Through strategic functionalization and cross-coupling reactions, these compounds have served as key intermediates in creating materials with unique properties, essential for advancements in display technologies and electronic devices. The development of new pyridinylstannanes for further functionalization underscores the role of brominated pyridines in material science and engineering (Getmanenko & Twieg, 2008).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Bromo-6-hydrazinylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The compound’s interaction with enzymes often involves binding to the active site, leading to inhibition or activation of the enzyme’s function . Additionally, this compound can form complexes with proteins, altering their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the complex and alter the biomolecule’s activity. Additionally, this compound can affect gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cell death and organ damage . Threshold effects have been observed, where a specific dosage range results in optimal effects, while doses outside this range can be harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, this compound can inhibit enzymes involved in the MAPK/ERK pathway, leading to changes in cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, the compound can accumulate in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes .

Properties

IUPAC Name |

(6-bromopyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMFVUNERGGBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598652 | |

| Record name | 2-Bromo-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26944-71-8 | |

| Record name | 2-Bromo-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-hydrazinopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-Bromo-6-hydrazinylpyridine?

A1: The abstract highlights that this compound is a planar molecule []. This planarity is likely due to the conjugated system formed by the pyridine ring and the hydrazine nitrogen lone pair.

Q2: How do the molecules of this compound interact with each other in the solid state?

A2: The crystal structure reveals a network of intermolecular interactions:

- Hydrogen bonding: The hydrazinyl (-NHNH2) group participates in N—H⋯N hydrogen bonds, acting as both a donor and an acceptor []. This suggests that the hydrazine moiety plays a crucial role in crystal packing.

- Halogen bonding: Interestingly, there is a Br⋯Br interaction, indicating the presence of halogen bonding in the crystal structure [].

- π-stacking: Aromatic interactions are also present, with π-stacking observed between adjacent pyridine rings []. This type of interaction contributes to the stability of the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)